1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
1,3,6-Trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups at positions 1, 3, and 4. The carboxamide group at position 4 is linked to a 1,2,4-triazole moiety bearing an isopropyl substituent.
Properties
Molecular Formula |
C15H19N7O |
|---|---|
Molecular Weight |
313.36 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H19N7O/c1-7(2)12-17-15(20-19-12)18-14(23)10-6-8(3)16-13-11(10)9(4)21-22(13)5/h6-7H,1-5H3,(H2,17,18,19,20,23) |
InChI Key |
WRTYGMZLALMXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NNC(=N3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through a multi-step process involving the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the triazole ring and the subsequent addition of the carboxamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazolo[3,4-b]pyridines have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes critical for microbial survival .
Anti-inflammatory Effects
In preclinical models, compounds with similar structures have shown promise in reducing inflammation markers. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Research
A study published in Molecules highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced anticancer activity .
Case Study 2: Antimicrobial Activity
Another research article focused on the synthesis of new derivatives based on pyrazolo[3,4-b]pyridine scaffolds. These compounds were tested against multidrug-resistant bacterial strains and showed promising results in inhibiting bacterial growth .
Comparative Data Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Anticancer Activity | Pyrazolo[3,4-b]pyridine derivatives | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Pyrazolo[3,4-b]pyridine derivatives | Effective against multidrug-resistant bacteria |
| Anti-inflammatory | Pyrazolo[3,4-b]pyridine derivatives | Reduces inflammatory markers in preclinical models |
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences:
Key Observations:
Heterocyclic Core: The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from simpler pyrazole derivatives (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine), which lack fused aromatic systems. This core enhances π-π stacking interactions in biological targets compared to monocyclic pyrazoles .
Substituent Effects : The 1,3,6-trimethyl substitution on the pyrazolo[3,4-b]pyridine core may increase lipophilicity relative to analogs like 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which has bulkier aryl and thioether groups.
Biological Activity
The compound 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure consisting of a pyrazolo[3,4-b]pyridine core linked to a triazole moiety. The presence of various functional groups contributes to its biological activity.
Key Functional Groups
- Pyrazolo[3,4-b]pyridine : Known for its role in kinase inhibition.
- Triazole : Often associated with antifungal and anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. For instance, compounds with similar scaffolds have demonstrated significant inhibitory effects on various cancer cell lines by targeting cyclin-dependent kinases (CDKs).
The anticancer activity is primarily attributed to:
- Inhibition of CDKs : Compounds have shown IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 respectively, indicating strong antiproliferative effects on cancer cells such as HeLa and HCT116 .
- Induction of Apoptosis : Studies have reported that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
The pyrazolo[3,4-b]pyridine derivatives also exhibit antimicrobial properties. Research has indicated that modifications in the structure can enhance their effectiveness against various pathogens.
Case Study: Antifungal Activity
A derivative with a similar structure was tested against fungal strains and showed potent inhibition rates compared to standard antifungal agents .
Antiparasitic Activity
Emerging data suggests that compounds from this family may possess antitrypanosomal activity. For example, certain analogs demonstrated effective inhibition against Trypanosoma cruzi, the causative agent of Chagas disease .
Summary of Biological Activities
| Activity Type | Mechanism/Target | IC50 Values | References |
|---|---|---|---|
| Anticancer | CDK inhibition | 0.36 - 1.8 µM | |
| Antimicrobial | Inhibition of fungal growth | Potent | |
| Antiparasitic | Trypanosomal inhibition | Effective |
Case Studies
- Anticancer Efficacy : A study involving a related compound demonstrated significant tumor growth inhibition in MCF-7 breast cancer models, with mechanisms involving cell cycle arrest and apoptosis induction.
- Antifungal Studies : Another investigation revealed that specific derivatives could effectively inhibit the growth of Candida species in vitro, suggesting potential for therapeutic application in fungal infections.
Molecular Docking Studies
Molecular docking has been employed to elucidate the binding interactions between these compounds and their biological targets. This approach provides insights into their selectivity and efficacy as inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
